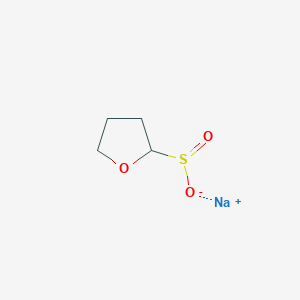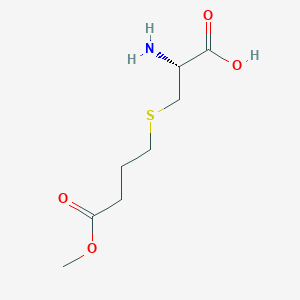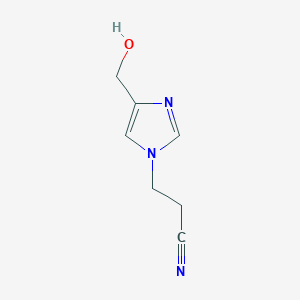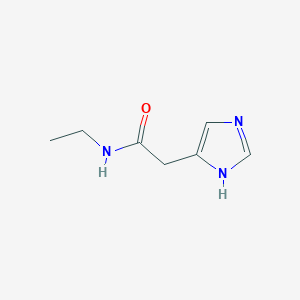
Sodium tetrahydrofuran-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium tetrahydrofuran-2-sulfinate typically involves the reaction of tetrahydrofuran with sulfur dioxide and a base, followed by the addition of sodium hydroxide. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: On an industrial scale, the production of sodium sulfinates, including this compound, can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. These methods often involve the use of specialized reactors and catalysts to optimize the reaction efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: Sodium tetrahydrofuran-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products: The major products formed from these reactions include sulfonates, sulfides, and various substituted organosulfur compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
Sodium tetrahydrofuran-2-sulfinate has found applications in several scientific research areas:
Mecanismo De Acción
The mechanism by which sodium tetrahydrofuran-2-sulfinate exerts its effects involves the formation of sulfonyl radicals under specific conditions. These radicals can then participate in various chemical transformations, including radical addition and substitution reactions. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Compared to these similar compounds, sodium tetrahydrofuran-2-sulfinate offers unique reactivity due to the presence of the tetrahydrofuran ring. This structural feature allows for the formation of more complex and diverse organosulfur compounds, making it a valuable reagent in synthetic chemistry .
Propiedades
Fórmula molecular |
C4H7NaO3S |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
sodium;oxolane-2-sulfinate |
InChI |
InChI=1S/C4H8O3S.Na/c5-8(6)4-2-1-3-7-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1 |
Clave InChI |
SPJKLIJJVAVLFF-UHFFFAOYSA-M |
SMILES canónico |
C1CC(OC1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B12824603.png)


![Methyl 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5-amino-1H-pyrazole-4-carboxylate](/img/structure/B12824627.png)

![(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine](/img/structure/B12824634.png)

![Tert-butyl 5,6-difluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12824642.png)
![8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12824643.png)

![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12824655.png)

![(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12824673.png)
![Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester](/img/structure/B12824676.png)
